N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-ethoxybenzamide
Description
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-ethoxybenzamide is a benzothiazole derivative featuring a 4,6-difluoro-substituted benzothiazole core linked to a 4-ethoxybenzamide moiety. The benzothiazole ring system is known for its versatility in medicinal chemistry and agrochemical applications due to its electron-deficient aromatic system, which facilitates π-π stacking and hydrogen-bonding interactions . The 4-ethoxy group on the benzamide moiety likely enhances solubility compared to non-alkoxy analogs, while the 4,6-difluoro substituents on the benzothiazole may improve metabolic stability and target binding affinity through electronic effects .
Synthetic routes for analogous compounds (e.g., hydrazinecarbothioamides and triazole derivatives) involve nucleophilic addition of isothiocyanates to hydrazides, followed by cyclization under basic conditions .
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O2S/c1-2-22-11-5-3-9(4-6-11)15(21)20-16-19-14-12(18)7-10(17)8-13(14)23-16/h3-8H,2H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRKNGUQULEIDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-ethoxybenzamide typically involves a multi-step reaction process. One common method starts with the preparation of 4,6-difluoro-1,3-benzothiazole, which is then reacted with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the benzamide group.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atoms.
Scientific Research Applications
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-ethoxybenzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound binds to the active site of these enzymes, preventing their activity and thereby inhibiting cancer cell growth.
Comparison with Similar Compounds
Substituent Effects on Benzothiazole and Benzamide Moieties
The target compound’s 4,6-difluoro substitution on the benzothiazole distinguishes it from analogs such as AS601245 (1,3-benzothiazol-2-yl derivative, ) and etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide, ). Key comparisons include:
- Fluorine vs. Fluorine’s electronegativity also enhances electronic interactions with target proteins .
- Ethoxy vs. Methoxy : The 4-ethoxy group on the benzamide may offer better solubility than methoxy analogs (e.g., compounds in ) due to increased alkyl chain length, balancing hydrophobicity and dissolution .
Tautomeric and Structural Stability
highlights tautomerism in triazole-thione derivatives, where spectral data (e.g., absence of νS-H in IR) confirm stabilization in the thione form. Similarly, the target compound’s benzothiazole-amide linkage likely resists tautomerism, ensuring structural integrity. In contrast, carbohydrazide analogs () exhibit flexibility that may reduce binding specificity .
Pharmacological and Agrochemical Implications
- Kinase Inhibition : The benzothiazole core is shared with JNK inhibitors like AS601245 (). However, the target compound’s difluoro and ethoxy substituents may redirect activity toward other targets, such as pesticidal enzymes (e.g., etobenzanid’s mode of action in ).
- Pesticidal Activity : Diflufenican (), a difluorophenyl pyridinecarboxamide, shares herbicidal activity attributed to fluorine’s electron-withdrawing effects. The target compound’s fluorinated benzothiazole could mimic this behavior .
Biological Activity
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-ethoxybenzamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 288.28 g/mol. The compound features a benzothiazole core substituted with difluoro and ethoxy groups, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Benzothiazole Core : The initial step involves the reaction of 2-aminothiophenol with a fluorinated reagent to construct the benzothiazole structure.
- Substitution Reactions : Subsequent reactions introduce the ethoxy group and other substituents to enhance biological activity.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- In vitro Studies : Research involving human cancer cell lines (A431 and A549) showed that related benzothiazole derivatives inhibited cell proliferation effectively. The MTT assay indicated that these compounds could significantly reduce cell viability at concentrations as low as 1 µM .
| Compound | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| B7 | A431 | 1 | Inhibition of proliferation |
| B7 | A549 | 2 | Induction of apoptosis |
Anti-inflammatory Activity
In addition to antitumor effects, compounds with similar structures have shown promising anti-inflammatory activities:
- Cytokine Inhibition : Studies using RAW264.7 macrophages revealed that these compounds significantly decreased levels of inflammatory cytokines such as IL-6 and TNF-α when treated with the compound at various concentrations .
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| IL-6 | 150 | 50 |
| TNF-α | 100 | 30 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : It acts as an inhibitor of N-acylethanolamine acid amidase (NAAA), which plays a role in lipid signaling pathways.
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating intrinsic pathways leading to cell cycle arrest and subsequent cell death.
- Modulation of Inflammatory Responses : It modulates immune responses by inhibiting pro-inflammatory cytokines.
Case Studies
A notable case study involved the evaluation of a series of benzothiazole derivatives in a preclinical model for their anticancer efficacy. The study highlighted that modifications on the benzothiazole scaffold significantly enhanced bioactivity against various cancer types while reducing cytotoxicity towards normal cells .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-ethoxybenzamide?
Methodological Answer: Synthesis typically involves coupling 4,6-difluoro-1,3-benzothiazol-2-amine with 4-ethoxybenzoyl chloride under reflux in anhydrous solvents (e.g., dichloromethane or tetrahydrofuran). Catalysts like triethylamine or DMAP may enhance reaction efficiency. Key parameters include:
- Temperature: 60–80°C (prevents side reactions like hydrolysis of the acyl chloride).
- Solvent Selection: Polar aprotic solvents (DMF, THF) improve solubility of intermediates.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) ensures high purity (>95%) .
Q. How can structural characterization of this compound be rigorously validated?
Methodological Answer: Combine multiple spectroscopic and analytical techniques:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine-induced splitting in the benzothiazole ring).
- IR Spectroscopy: Identify amide C=O stretching (~1650–1700 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹).
- Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]⁺ peak at m/z 363.07).
- Elemental Analysis: Carbon, hydrogen, nitrogen, and sulfur content to confirm purity .
Q. What preliminary biological assays are recommended for screening its activity?
Methodological Answer:
- Antimicrobial Screening: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Anticancer Activity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.
- Enzymatic Inhibition: Fluorometric assays targeting HDACs or carbonic anhydrases, given structural analogs’ activity .
Advanced Research Questions
Q. How can researchers elucidate the compound’s mechanism of action in cancer cells?
Methodological Answer:
- Apoptosis Markers: Flow cytometry (Annexin V/PI staining) to detect early/late apoptosis.
- Enzyme Inhibition: X-ray crystallography or molecular docking (e.g., AutoDock Vina) to study interactions with HDACs or kinases.
- Pathway Analysis: Western blotting for caspase-3/9 activation and Bcl-2/Bax ratio changes .
Q. What crystallographic strategies are effective for resolving its 3D structure?
Methodological Answer:
- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data.
- Refinement: SHELXL (for small molecules) or PHENIX (for macromolecules) to model hydrogen bonding (e.g., N–H⋯N interactions) and fluorine’s electron density.
- Validation: Check R-factors (<5%) and Ramachandran plots for geometric accuracy .
Q. How do substituent variations (e.g., fluorine vs. methoxy groups) impact bioactivity?
Methodological Answer:
- SAR Studies: Synthesize analogs with substituent modifications (e.g., replacing 4-ethoxy with 4-methoxy) and compare IC₅₀ values.
- Electron-Withdrawing Effects: Fluorine enhances electrophilicity, potentially increasing enzyme-binding affinity.
- Solubility Analysis: LogP measurements to correlate lipophilicity with membrane permeability .
Q. How should conflicting data on cytotoxicity across studies be resolved?
Methodological Answer:
- Controlled Replication: Standardize assay conditions (cell density, serum concentration).
- Meta-Analysis: Pool data from multiple studies to identify outliers (e.g., via Cochrane Review methods).
- Proteomic Profiling: LC-MS/MS to detect off-target effects or metabolic instability in specific cell lines .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
